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Compound of Interest
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Cat. No.: B12385446

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Cy5.5 is a far-red, near-infrared fluorescent dye belonging to the cyanine family. Its emission in

the near-infrared spectrum makes it particularly valuable for biological imaging applications

where minimizing background autofluorescence and achieving deep tissue penetration are

critical.[1] The photophysical properties of Cy5.5, including its ability to be photoswitched

between a fluorescent "on" state and a dark "off" state, make it a suitable candidate for super-

resolution microscopy (SRM), particularly for single-molecule localization microscopy (SMLM)

techniques like Stochastic Optical Reconstruction Microscopy (STORM).[2][3]

Key Super-Resolution Microscopy Applications
Cy5.5 is primarily utilized in STORM and its variant, direct STORM (dSTORM). While it shares

similarities with the more commonly used Cy5, its distinct spectral properties can be

advantageous for multi-color imaging setups.

STORM (Stochastic Optical Reconstruction Microscopy): In STORM, Cy5.5 is often paired

with an "activator" dye, such as Cy3.[4] The activator dye helps to return the "reporter" dye

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b12385446#bc-rfq
https://lifetein.com/blog/fluorescent-labelling-with-cy5-5/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2633025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3353744/
https://www.microscopyu.com/techniques/super-resolution/single-molecule-super-resolution-imaging
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385446?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Cy5.5) from a stable dark state to a fluorescent state upon illumination with a specific

wavelength.[4] This controlled, stochastic activation of a sparse subset of fluorophores in

each imaging frame allows for their precise localization, ultimately leading to the

reconstruction of a super-resolved image.

dSTORM (direct STORM): This technique does not necessarily require an activator-reporter

pair. Instead, it relies on specific imaging buffers containing reducing and oxidizing agents to

induce the "blinking" of individual fluorophores like Cy5.5. The dye is driven into a long-lived

dark state from which it stochastically returns to the fluorescent state, allowing for single-

molecule detection and localization.

Multi-Color Imaging: The distinct emission spectrum of Cy5.5 allows it to be used in

combination with other fluorophores for multi-color super-resolution imaging. By using

different activator-reporter pairs (e.g., Alexa 405-Cy5, Cy3-Cy5.5) that can be selectively

activated, or by spectrally separating the emission of different dyes, multiple targets within a

cell can be resolved simultaneously.

Data Presentation: Photophysical and Performance Data
The performance of a fluorophore in SMLM is critically dependent on properties such as photon

yield and duty cycle (the fraction of time spent in the fluorescent "on" state). High photon

numbers are essential for achieving high localization precision.
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Property Cy5.5 Cy5 Notes

Excitation Maximum

(nm)
~675 - 678 ~649

Emission Maximum

(nm)
~694 - 695 ~664

Extinction Coefficient

(M⁻¹cm⁻¹)
~190,000 ~250,000

Indicates light-

absorbing capability.

Quantum Yield 0.23 0.28

Efficiency of

converting absorbed

light into emitted

fluorescence.

Photons per Switching

Event
~6,000 ~6,000

Critical for localization

precision. Higher

numbers are better.

On/Off Duty Cycle High Low

A low duty cycle is

generally preferred to

ensure sparse

activation and

minimize spatial

overlap of single

emitters.

Note: Photophysical properties can vary depending on the local chemical environment and the

specific imaging buffer used.

Experimental Protocols
Protocol 1: Antibody Conjugation with Cy5.5 NHS
Ester
This protocol describes the covalent labeling of primary or secondary antibodies with Cy5.5 N-

hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.
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Materials:

Antibody (1-5 mg/mL in amine-free buffer like PBS)

Cy5.5 NHS Ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification Column (e.g., size-exclusion chromatography, such as a NAP-5 column)

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

Antibody Preparation: Dialyze the antibody against PBS (pH 7.4) to remove any amine-

containing buffers (e.g., Tris) or stabilizers like sodium azide. Adjust the final concentration to

1-5 mg/mL.

Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in a small volume of

anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

Reaction Setup:

Transfer the antibody solution to the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).

Calculate the required volume of the dye solution. A 10- to 20-fold molar excess of dye to

antibody is a common starting point.

Add the dye solution to the antibody solution dropwise while gently stirring.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light.

Purification: Separate the labeled antibody from the unreacted free dye using a size-

exclusion chromatography column (e.g., NAP-5) pre-equilibrated with PBS.
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Collection: Collect the first colored fraction, which contains the Cy5.5-conjugated antibody.

Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by

measuring the absorbance at 280 nm (for the protein) and ~675 nm (for the Cy5.5 dye).

Storage: Store the conjugated antibody at 4°C, protected from light. Add a preservative like

sodium azide if required for long-term storage.

Protocol 2: Sample Preparation for (d)STORM
Imaging
This protocol provides a general workflow for preparing adherent cells for immunofluorescence-

based (d)STORM imaging.

Materials:

Cells grown on high-precision glass coverslips (#1.5)

Paraformaldehyde (PFA), methanol-free

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 3-5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS

Primary Antibody (unconjugated)

Secondary Antibody (conjugated with Cy5.5, see Protocol 1)

Mounting Medium (e.g., ProLong Diamond or a dSTORM imaging buffer)

Procedure:

Fixation:

Wash cells briefly with warm PBS.

Fix with 4% PFA in PBS for 10-15 minutes at room temperature.
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Wash three times with PBS for 5 minutes each.

Permeabilization:

Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Blocking:

Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific

antibody binding.

Primary Antibody Staining:

Dilute the primary antibody in Blocking Buffer.

Incubate the coverslips with the primary antibody solution for 1-2 hours at room

temperature or overnight at 4°C in a humidified chamber.

Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.

Secondary Antibody Staining:

Dilute the Cy5.5-conjugated secondary antibody in Blocking Buffer.

Incubate for 1 hour at room temperature in a humidified chamber, protected from light.

Wash three times with PBS for 5 minutes each.

Post-fixation (Optional): To further stabilize the sample, you can post-fix with 4% PFA for 10

minutes.

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting

medium or directly proceed to imaging in a dSTORM buffer.

Protocol 3: dSTORM Imaging Workflow
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This protocol outlines the steps for acquiring dSTORM data using Cy5.5. The key is the

imaging buffer that facilitates the photoswitching.

dSTORM Imaging Buffer (Glox Buffer with Thiol):

Buffer A: 10% (w/v) Glucose in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl. Store at 4°C.

Buffer B: GLOX enzyme solution. Dissolve Glucose Oxidase and Catalase in 50 mM Tris-HCl

(pH 8.0), 10 mM NaCl. Aliquot and store at -20°C.

Reducing Agent: 1 M β-mercaptoethanol (BME) or mercaptoethylamine (MEA). Prepare

fresh.

Final Imaging Buffer (Prepare immediately before use):

To 1 mL of Buffer A, add:

10 µL of GLOX solution (Buffer B)

10 µL of 1 M BME or MEA (final concentration 10-100 mM)

Imaging Procedure:

Microscope Setup: Use a microscope equipped for TIRF (Total Internal Reflection

Fluorescence) or highly inclined illumination to minimize background fluorescence. Ensure

lasers for activation (e.g., 405 nm, optional for some dSTORM) and excitation (e.g., 640-647

nm) are aligned.

Sample Mounting: Place the prepared coverslip in an imaging chamber and add the freshly

prepared dSTORM imaging buffer.

Find Region of Interest: Using low-power 647 nm laser illumination, locate the region of

interest.

Induce Dark State: Increase the 647 nm laser power to drive most of the Cy5.5 molecules

into the dark state. You should observe the conventional fluorescence image fade

significantly.
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Image Acquisition:

Set the camera to acquire a stream of images (typically 5,000-20,000 frames) at a high

frame rate (e.g., 50-100 Hz).

Continuously illuminate the sample with the 647 nm excitation laser.

If using an activator-reporter pair or if stochastic activation is slow, apply a low-power

activation laser (e.g., 405 nm) to bring molecules back from the dark state to the

fluorescent state. The power of this laser controls the density of activated molecules per

frame.

Data Analysis:

Process the acquired image stack with localization software (e.g., ThunderSTORM,

rapidSTORM, or commercial packages).

The software identifies single-molecule blinking events in each frame, fits their positions

with sub-pixel accuracy (typically using a 2D Gaussian function), and compiles the

localizations from all frames.

The final super-resolution image is reconstructed from the coordinates of all localized

molecules.

Visualizations
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Long-Lived Dark State
(e.g., Thiol Adduct)

Switching Off
(High Power 647 nm Laser

+ Thiol Buffer) Stochastic Activation
(e.g., 405 nm Laser or
Thermal Reversion)
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1. Prepare Antibody
(Amine-free buffer, pH 7.4)

3. Mix Antibody and Dye
(pH 8.3, 10-20x molar excess)

2. Prepare Cy5.5 NHS Ester
(Dissolve in DMSO/DMF)

4. Incubate
(1-2 hours, room temp,

protected from light)

5. Purify Conjugate
(Size-Exclusion Chromatography)

6. Collect Labeled Antibody
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Data Analysis

Cell Fixation
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Mount in dSTORM Buffer

Drive to Dark State
(High Power 647 nm)

Acquire Image Stack
(Continuous 647 nm
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(2D Gaussian Fitting)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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